2-(2-Methylpropoxy)-4-(methylsulfanyl)butanoic acid
Description
2-(2-Methylpropoxy)-4-(methylsulfanyl)butanoic acid is an organic compound characterized by its unique structure, which includes both an ether and a thioether functional group
Properties
CAS No. |
652968-16-6 |
|---|---|
Molecular Formula |
C9H18O3S |
Molecular Weight |
206.30 g/mol |
IUPAC Name |
2-(2-methylpropoxy)-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C9H18O3S/c1-7(2)6-12-8(9(10)11)4-5-13-3/h7-8H,4-6H2,1-3H3,(H,10,11) |
InChI Key |
OZDXJLCUZAUTSF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC(CCSC)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylpropoxy)-4-(methylsulfanyl)butanoic acid can be achieved through several synthetic routes. One common method involves the alkylation of 2-methylpropyl alcohol with 4-(methylsulfanyl)butanoic acid under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the alcohol, followed by the addition of the alkyl halide.
Industrial Production Methods
In an industrial setting, the production of 2-(2-Methylpropoxy)-4-(methylsulfanyl)butanoic acid may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or nickel may be used to facilitate the reaction, and the process conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methylpropoxy)-4-(methylsulfanyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ether and thioether groups can participate in nucleophilic substitution reactions, where the alkoxy or thioalkyl group is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles such as thiols or amines.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted ethers and thioethers.
Scientific Research Applications
Chemical Properties and Structure
Chemical Formula : C₉H₁₈O₃S
Molecular Weight : 206.30 g/mol
CAS Number : 652968-16-6
IUPAC Name : 2-(2-methylpropoxy)-4-methylsulfanylbutanoic acid
Solubility : Slightly soluble in water and organic solvents
The unique structure of this compound includes both ether and thioether functional groups, which contribute to its chemical reactivity and potential applications.
Organic Synthesis
2-(2-Methylpropoxy)-4-(methylsulfanyl)butanoic acid serves as a building block in organic synthesis. It can be utilized to create more complex molecules through various reactions, including oxidation, reduction, and substitution. The compound's thioether group allows for diverse chemical transformations, making it valuable in synthetic chemistry.
Research indicates that this compound has potential biological activities, particularly in the following areas:
- Metabolic Disorders : Studies have shown that it plays a role in conditions such as S-adenosylhomocysteine hydrolase deficiency, emphasizing its importance in human health and metabolism.
- Growth Promotion in Livestock : Supplementation with this compound has been linked to improved growth rates and milk production in livestock compared to traditional methionine sources, indicating its utility in animal nutrition.
- Antimicrobial Properties : Research has demonstrated significant antimicrobial activity against various bacterial strains, suggesting possible applications in veterinary medicine.
Industrial Applications
In industrial settings, 2-(2-Methylpropoxy)-4-(methylsulfanyl)butanoic acid is used for the production of specialty chemicals and materials. Its unique properties make it suitable for various formulations in the chemical industry.
Case Study 1: Growth Promotion in Poultry
A study conducted on poultry diets revealed that the inclusion of 2-(2-Methylpropoxy)-4-(methylsulfanyl)butanoic acid led to enhanced weight gain and feed efficiency compared to diets supplemented with traditional methionine sources. This suggests its effectiveness as a nutritional supplement in livestock feed.
Case Study 2: Antimicrobial Efficacy
In a controlled laboratory setting, the compound was tested against several pathogenic bacteria. The results indicated that it exhibited significant antimicrobial properties, making it a candidate for further research into veterinary applications.
Mechanism of Action
The mechanism of action of 2-(2-Methylpropoxy)-4-(methylsulfanyl)butanoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
2-(2-Methoxypropoxy)-4-(methylsulfanyl)butanoic acid: Similar structure but with a methoxy group instead of a methylpropoxy group.
2-(2-Methylpropoxy)-4-(ethylsulfanyl)butanoic acid: Similar structure but with an ethylsulfanyl group instead of a methylsulfanyl group.
Uniqueness
2-(2-Methylpropoxy)-4-(methylsulfanyl)butanoic acid is unique due to the combination of its ether and thioether functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in research and industry.
Biological Activity
2-(2-Methylpropoxy)-4-(methylsulfanyl)butanoic acid, also known as a derivative of 4-methylthio-2-oxobutanoic acid, is a compound of interest in the fields of biochemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
- Chemical Formula : C₈H₁₈O₂S
- Molecular Weight : 178.29 g/mol
- Solubility : Slightly soluble in water and organic solvents.
Biological Activity Overview
The biological activity of 2-(2-Methylpropoxy)-4-(methylsulfanyl)butanoic acid has been linked to various metabolic processes, particularly in relation to sulfur-containing amino acids like methionine. It shows promise in several areas:
- Antioxidant Activity : The compound exhibits antioxidant properties, which can mitigate oxidative stress in cells.
- Antimicrobial Effects : Preliminary studies suggest that it may possess antimicrobial properties against certain bacterial strains.
- Metabolic Regulation : It plays a role in metabolic pathways involving methionine and related compounds, potentially influencing growth rates in livestock.
Synthesis
The compound can be synthesized through various chemical reactions involving starting materials such as methionine and butyric acid. The synthesis process typically involves the following steps:
- Condensation Reaction : Methionine reacts with butyric acid derivatives.
- Purification : The product is purified using chromatography techniques to isolate the desired compound.
The biological mechanisms through which 2-(2-Methylpropoxy)-4-(methylsulfanyl)butanoic acid exerts its effects include:
- Apoptosis Induction : It has been shown to induce apoptosis in certain cell lines, which is crucial for cancer research.
- Metabolic Pathway Interaction : As a derivative of methionine, it may influence pathways such as the methionine salvage pathway, impacting cellular metabolism and growth.
Table 1: Summary of Research Findings
Detailed Findings
- Metabolic Disorders : Research indicates that 2-(2-Methylpropoxy)-4-(methylsulfanyl)butanoic acid is involved in conditions like S-adenosylhomocysteine hydrolase deficiency, highlighting its importance in human health .
- Growth Promotion in Livestock : A study demonstrated that supplementation with this compound resulted in improved growth rates and milk production compared to traditional methionine sources .
- Antimicrobial Properties : A study reported that the compound exhibited significant antimicrobial activity against various bacterial strains, suggesting potential applications in veterinary medicine .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
